molecular formula C19H24N2S B5968038 1-[3-(methylthio)benzyl]-N-phenyl-3-piperidinamine

1-[3-(methylthio)benzyl]-N-phenyl-3-piperidinamine

Cat. No. B5968038
M. Wt: 312.5 g/mol
InChI Key: SARXDVVTAUBHAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[3-(methylthio)benzyl]-N-phenyl-3-piperidinamine, commonly known as TFMPP, is a psychoactive drug that belongs to the piperazine family. TFMPP is a synthetic compound that was first synthesized in the 1970s. It gained popularity as a recreational drug in the 1990s due to its euphoric effects. TFMPP is commonly used in combination with other drugs and is often found in party pills.

Mechanism of Action

TFMPP acts as a serotonin receptor agonist. It binds to the serotonin receptor and activates it, leading to the release of serotonin. The release of serotonin leads to the activation of the reward pathway in the brain, which produces feelings of euphoria.
Biochemical and Physiological Effects
TFMPP has been shown to have a variety of biochemical and physiological effects. It has been shown to increase heart rate, blood pressure, and body temperature. TFMPP has also been shown to cause pupil dilation and muscle tremors.

Advantages and Limitations for Lab Experiments

TFMPP has several advantages as a research tool. It is relatively easy to synthesize and is readily available. TFMPP is also relatively stable and has a long shelf life. However, TFMPP has several limitations as a research tool. It has a narrow range of effects and is only useful for studying the effects of serotonin receptor agonists.

Future Directions

There are several future directions for research on TFMPP. One area of research is the development of new serotonin receptor agonists that have a wider range of effects. Another area of research is the development of new psychoactive drugs that have fewer side effects than TFMPP. Additionally, research could be done to better understand the long-term effects of TFMPP on the brain and body.

Synthesis Methods

TFMPP is synthesized using a two-step process. The first step involves the reaction of 3-chlorobenzyl chloride with methylthiopiperazine to form 1-[3-(methylthio)benzyl]-4-chloropiperazine. The second step involves the reaction of 1-[3-(methylthio)benzyl]-4-chloropiperazine with phenylpiperidine to form TFMPP.

Scientific Research Applications

TFMPP has been extensively studied for its psychoactive effects. It has been used as a research tool to study the mechanisms of action of other psychoactive drugs. TFMPP has also been used to study the effects of serotonin receptor agonists on behavior.

properties

IUPAC Name

1-[(3-methylsulfanylphenyl)methyl]-N-phenylpiperidin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2S/c1-22-19-11-5-7-16(13-19)14-21-12-6-10-18(15-21)20-17-8-3-2-4-9-17/h2-5,7-9,11,13,18,20H,6,10,12,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SARXDVVTAUBHAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)CN2CCCC(C2)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.